molecular formula C15H9BrN2O3S2 B2782368 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone CAS No. 868214-53-3

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone

Cat. No.: B2782368
CAS No.: 868214-53-3
M. Wt: 409.27
InChI Key: VVVOTNFISNHOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone is a complex organic compound characterized by its bromophenyl and nitrobenzo[d]thiazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is the reaction of 4-bromophenylacetic acid with thionyl chloride to form 4-bromophenylacetyl chloride, which is then reacted with 5-nitrobenzo[d]thiazole-2-thiol under controlled conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the bromophenyl group can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid: Similar in structure but lacks the nitrobenzo[d]thiazolyl group.

  • 5-Nitrobenzo[d]thiazole-2-thiol: Similar in structure but lacks the bromophenyl group.

Uniqueness: 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone is unique due to the combination of bromophenyl and nitrobenzo[d]thiazolyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-7-11(18(20)21)5-6-14(12)23-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOTNFISNHOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.